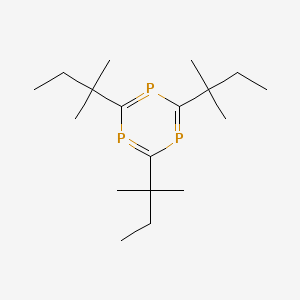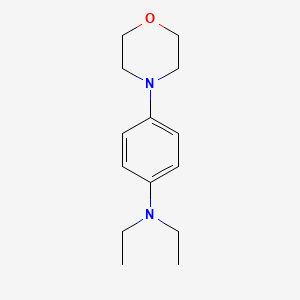![molecular formula C14H20O6P2 B14259586 2,2'-[1,3-Phenylenebis(oxy)]bis(4-methyl-1,3,2-dioxaphosphinane) CAS No. 188903-36-8](/img/structure/B14259586.png)
2,2'-[1,3-Phenylenebis(oxy)]bis(4-methyl-1,3,2-dioxaphosphinane)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-[1,3-Phenylenebis(oxy)]bis(4-methyl-1,3,2-dioxaphosphinane) is a chemical compound known for its unique structure and properties It contains a 1,3-phenylenebis(oxy) core with two 4-methyl-1,3,2-dioxaphosphinane groups attached
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[1,3-Phenylenebis(oxy)]bis(4-methyl-1,3,2-dioxaphosphinane) typically involves the reaction of 1,3-phenylenebis(oxy) with appropriate phosphinane precursors under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the reaction. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure optimal yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and high yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is common to achieve efficient production.
化学反応の分析
Types of Reactions
2,2’-[1,3-Phenylenebis(oxy)]bis(4-methyl-1,3,2-dioxaphosphinane) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where one of the groups is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in solvents like ether or tetrahydrofuran.
Substitution: Various nucleophiles or electrophiles in the presence of catalysts or under specific pH conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction could produce phosphine derivatives. Substitution reactions can result in a variety of substituted phosphinane compounds.
科学的研究の応用
2,2’-[1,3-Phenylenebis(oxy)]bis(4-methyl-1,3,2-dioxaphosphinane) has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis and polymer chemistry.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of advanced materials, coatings, and as a flame retardant.
作用機序
The mechanism of action of 2,2’-[1,3-Phenylenebis(oxy)]bis(4-methyl-1,3,2-dioxaphosphinane) involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions or other molecules, and influencing their reactivity. It may also participate in redox reactions, altering the oxidation state of other compounds and affecting their chemical behavior.
類似化合物との比較
Similar Compounds
- 2,2’-[1,4-Phenylenebis(oxy)]bis(4-methyl-1,3,2-dioxaphosphinane)
- 2,2’-[1,2-Phenylenebis(oxy)]bis(4-methyl-1,3,2-dioxaphosphinane)
Uniqueness
2,2’-[1,3-Phenylenebis(oxy)]bis(4-methyl-1,3,2-dioxaphosphinane) is unique due to its specific 1,3-phenylenebis(oxy) core, which imparts distinct chemical and physical properties compared to its 1,2- and 1,4-analogues
特性
CAS番号 |
188903-36-8 |
|---|---|
分子式 |
C14H20O6P2 |
分子量 |
346.25 g/mol |
IUPAC名 |
4-methyl-2-[3-[(4-methyl-1,3,2-dioxaphosphinan-2-yl)oxy]phenoxy]-1,3,2-dioxaphosphinane |
InChI |
InChI=1S/C14H20O6P2/c1-11-6-8-15-21(17-11)19-13-4-3-5-14(10-13)20-22-16-9-7-12(2)18-22/h3-5,10-12H,6-9H2,1-2H3 |
InChIキー |
LXMDSVFVSFODGW-UHFFFAOYSA-N |
正規SMILES |
CC1CCOP(O1)OC2=CC(=CC=C2)OP3OCCC(O3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


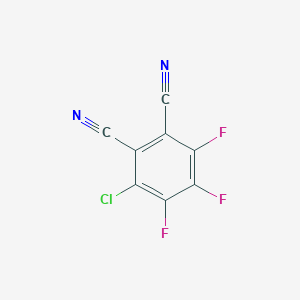
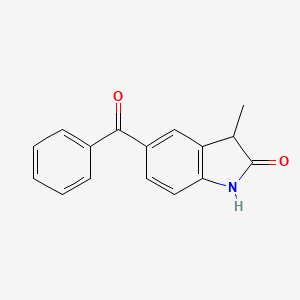
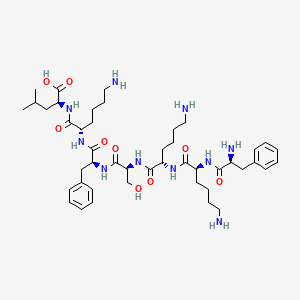
![Cyclopentanone, 2-[(R)-hydroxy(4-nitrophenyl)methyl]-, (2R)-](/img/structure/B14259526.png)
![1,3,3-Trimethyl-2-(naphtho[1,2-d][1,3]oxazol-2-yl)-2,3-dihydro-1H-indol-2-ol](/img/structure/B14259534.png)
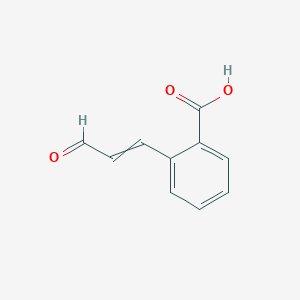

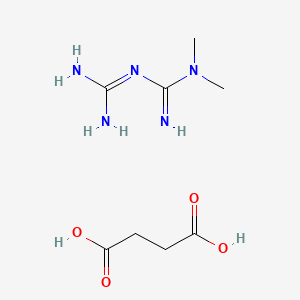
![N-{4-[2-Ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]pyridin-2-yl}hexanamide](/img/structure/B14259564.png)
![Cyclohexanol, 1-[(3,5-dimethoxyphenyl)methyl]-](/img/structure/B14259576.png)
![Phenol, 4-[[(2,6-dimethylphenyl)imino]methyl]-](/img/structure/B14259592.png)
